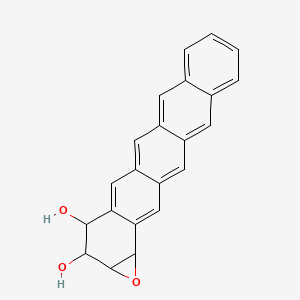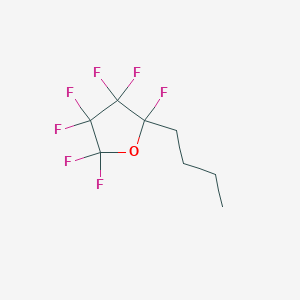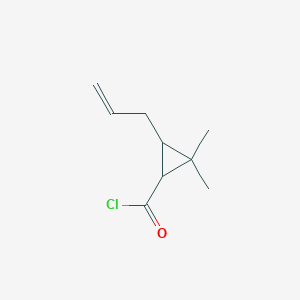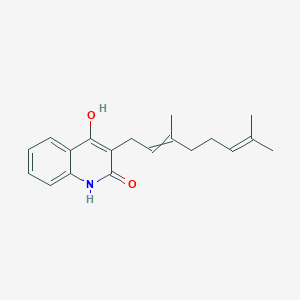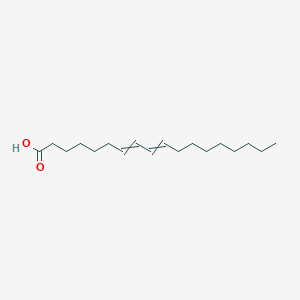
Octadeca-7,9-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-7,9-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the carbon chain. This compound is part of the broader class of octadecadienoic acids, which are commonly found in various vegetable oils and animal fats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for producing octadeca-7,9-dienoic acid involves the heat treatment of 7,10-dihydroxy-8(E)-octadecenoic acid. This method has been optimized to achieve a high yield of 7,10-epoxy-octadeca-7,9-dienoic acid by incubating the precursor in hexane at temperatures of 85°C or above for at least 48 hours .
Industrial Production Methods
Industrial production methods for this compound often involve the extraction and purification from natural sources such as vegetable oils. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are commonly used techniques to separate and purify the compound from other similar fatty acids .
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-7,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroperoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like transition metals.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or nickel.
Substitution: Common reagents include alcohols and amines, often in the presence of acid or base catalysts.
Major Products
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Octadeca-7,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in chromatographic analyses.
Biology: It is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Wirkmechanismus
The mechanism of action of octadeca-7,9-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also participates in signaling pathways by acting as a ligand for various receptors and enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadeca-9,12-dienoic acid (Linoleic acid): This compound has double bonds at the 9th and 12th positions and is an essential fatty acid for humans.
Octadeca-10,12-dienoic acid: This compound has double bonds at the 10th and 12th positions and is less common in nature.
Uniqueness
Octadeca-7,9-dienoic acid is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its ability to undergo specific oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
73985-25-8 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
octadeca-7,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-12H,2-8,13-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
HACBQSMIIGXKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
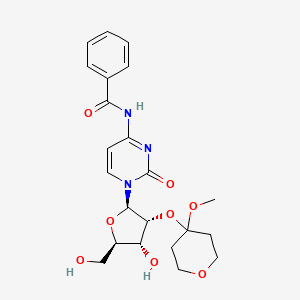
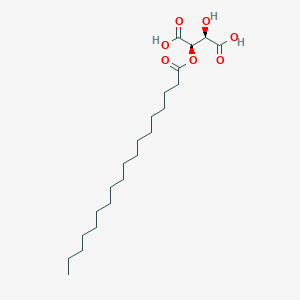
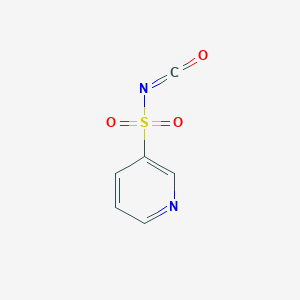

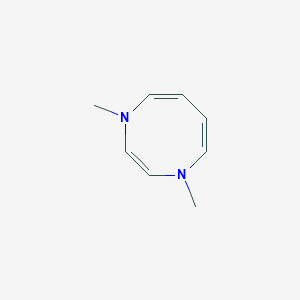
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
